molecular formula C17H19NO3S2 B3731761 (5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3731761
M. Wt: 349.5 g/mol
InChI Key: AMYMEJDOXQUFPU-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative recognized in scientific research for its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . This compound functions as a competitive inhibitor that binds to the active site of PTP1B. Its mechanism is characterized by an irreversible, covalent interaction with the catalytic cysteine residue of the enzyme, a property attributed to the presence of the 2-thioxo-4-thiazolidinone (rhodanine) core and the electrophilic nature of the benzylidene moiety. Research indicates this compound exhibits significant selectivity for PTP1B over other closely related phosphatases like T-cell protein tyrosine phosphatase (TCPTP), which is crucial for minimizing off-target effects in experimental models. The 4-hydroxy-3-methoxyphenyl (isovanillin) substituent contributes to its binding affinity and pharmacokinetic properties. Consequently, this molecule serves as a critical pharmacological tool for investigating insulin receptor sensitization, leptin signaling , and energy homeostasis, providing a foundation for the development of novel antidiabetic and anti-obesity agents.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-2-4-6-12/h7-10,12,19H,2-6H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMEJDOXQUFPU-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Table 1: Key Structural Differences Among Rhodanine Derivatives

Compound Name N3 Substituent C5 Substituent Configuration Key Features
Target Compound Cyclohexyl 4-Hydroxy-3-methoxybenzylidene Z Enhanced lipophilicity
(5Z)-3-Phenyl-5-(2-hydroxybenzylidene) (II) Phenyl 2-Hydroxybenzylidene Z Intramolecular H-bonding (S(6))
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3b - 4-Hydroxy-3-methoxybenzylidene Z Methanol solvate; planar core
(5E)-5-(4-Hydroxy-3-methoxybenzylidene) (IV) - 4-Hydroxy-3-methoxybenzylidene E Non-planar geometry
5c (Morpholine derivative) Morpholine 4-Hydroxy-3-methoxybenzylidene Z High solubility (polar group)

Key Observations :

  • The Z-configuration in analogs like II and 5c stabilizes planar molecular conformations, favoring hydrogen-bonding interactions (e.g., C–H···S, C–H···π) critical for crystal packing and biological activity .

Key Observations :

  • Microwave synthesis (e.g., for 5c) improves reaction efficiency (88% yield) compared to conventional methods (e.g., 24h stirring for II) .
  • The absence of polar groups (e.g., morpholine in 5c) in the target compound may result in higher melting points due to stronger van der Waals interactions.

Hydrogen Bonding and Crystal Packing

Table 3: Intermolecular Interactions in Selected Analogs

Compound H-Bond Motifs Crystal Stabilization Features
II O–H···O, C–H···S S(6) ring motif; R²²(7) dimerization
Target Hypothetical: C–H···O/S Likely cyclohexyl-induced steric hindrance
5c Morpholine N–H···O Enhanced solubility from polar groups

Key Observations :

  • Analogs like II exhibit robust hydrogen-bonding networks (e.g., R²²(7) and R²²(10) motifs), which stabilize crystal lattices .
  • The cyclohexyl group in the target compound may disrupt planar stacking interactions, necessitating alternative packing modes (e.g., C–H···π with aromatic rings).

Q & A

Basic: What is the standard synthesis protocol for (5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.

Step 1: React 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ or NaOAc) in aqueous or polar aprotic solvents (e.g., DMF or THF).

Step 2: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Monitoring: Track progress via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate, 1:9) .

Purification: Isolate the product via recrystallization (ethyl acetate/ethanol) or column chromatography (silica gel, gradient elution) .
Key Variables: Temperature (reflux at 80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde:thiazolidinone) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions (e.g., cyclohexyl proton splitting at δ 1.2–2.0 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions (δ 6.5–7.5 ppm for benzylidene protons) .

Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 376.08) .

TLC/HPLC: Ensures purity (>95%) and monitors by-product formation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to accelerate condensation kinetics .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. ethanol/water for cost efficiency .
  • Temperature Gradients: Gradual heating (40°C → 100°C) minimizes side reactions like hydrolysis .
  • Statistical Optimization: Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, solvent ratio) .
    Data Example:
ConditionYield (%)Purity (%)
DMF, 100°C, 24h6892
THF, 80°C, 18h7595

Advanced: How is the Z-configuration confirmed using crystallography?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation (ethyl acetate/hexane).
    • Refine data using SHELXL (space group P2₁/c, Z = 4) to determine bond angles and torsion angles (e.g., C8–C9–C10–C11 dihedral angle ~79.26°) .
  • Key Metrics:
    • R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .
  • Hydrogen Bonding: Intramolecular O–H⋯S interactions stabilize the Z-isomer .

Advanced: What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

Analog Synthesis:

  • Modify substituents (e.g., replace cyclohexyl with tetrahydrofuran-2-ylmethyl) and assess bioactivity shifts .

Biological Assays:

  • Test inhibition of kinases (IC₅₀ via ELISA) or antimicrobial activity (MIC against S. aureus) .

Computational Modeling:

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 .
    Case Study:

Analog (R-group)IC₅₀ (μM)LogP
Cyclohexyl2.13.8
Tetrahydrofuran1.52.9

Advanced: How are contradictions in reported bioactivity resolved?

Methodological Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., 10% FBS in DMEM for cytotoxicity) .
  • Purity Validation: Use HPLC-MS to confirm compound integrity (>98% purity) before testing .
  • Structural Confirmation: Compare crystallographic data (CCDC deposition numbers) to rule out isomer contamination .
    Example: Discrepancies in IC₅₀ values (5 μM vs. 20 μM) were traced to residual DMSO in stock solutions .

Advanced: How does pH affect the compound’s stability?

Methodological Answer:

  • Stability Studies:
    • Incubate at pH 2–10 (37°C, 24h) and monitor degradation via HPLC .
    • Key Findings:
  • Stable at pH 5–7 (degradation <5%).
  • Acidic conditions (pH 2) hydrolyze the thioxo group (t₁/₂ = 4h) .
  • Storage Recommendations: Lyophilize and store at -20°C under N₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.